molecular formula C16H16BrNO2 B2995273 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 142942-74-3

2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol

Cat. No. B2995273
M. Wt: 334.213
InChI Key: FHYIXUVZXWQVRQ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C16H16BrNO2 and a molecular weight of 334.21 .

Scientific Research Applications

Spectroscopic and Structural Characterization

One study focused on the spectroscopic (FT-IR, UV–Vis) and single-crystal X-ray diffraction characterization of the compound. It explored the compound's intermolecular contacts through Hirshfeld surfaces and fingerprint plots. Additionally, the study performed density functional theory (DFT) optimizations, assessing molecular electrostatic potential, Fukui function, nonlinear optical properties, and natural bond orbital analyses to determine the compound's global reactivity parameters. Interactions between the molecule and DNA bases were investigated using the electrophilicity-based charge transfer method, highlighting its potential in understanding molecular interactions and properties (Demircioğlu et al., 2019).

Tautomerism and Solvent Media Behavior

Another research piece primarily investigated the compound's tautomerism in solvent media and the solid state. It provided insights into the stacking interactions assembling the supramolecular network and the dependence of tautomerism on solvent types. The molecular structure and spectroscopic properties were characterized experimentally and computationally, revealing the existence of the enol form in the solid state and its stability across various solvents. This study offers valuable information on the structural dynamics and stability of the compound in different media, relevant for chemical and pharmaceutical applications (Albayrak et al., 2011).

Antibacterial and Antioxidant Activities

Research into tridentate substituted salicylaldimines, including variants similar to the compound , has demonstrated significant antibacterial and antioxidant activities. The study synthesized and characterized several compounds, assessing their effectiveness against multiple drug-resistant bacteria and their total antioxidant capacities. This suggests the potential of such compounds in developing new antibacterial and antioxidant agents, highlighting the importance of substituent effects on biological activity (Oloyede-Akinsulere et al., 2018).

Safety And Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Always handle research chemicals with care and use appropriate safety measures.

properties

IUPAC Name

2-[(4-bromo-3-methylphenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-13-7-8-14(17)11(2)9-13/h4-10,19H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYIXUVZXWQVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol

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